molecular formula C20H20N2S B13877535 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole

2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole

Cat. No.: B13877535
M. Wt: 320.5 g/mol
InChI Key: QPZXNDVJVMLMSS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with diphenyl and piperidinyl groups. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The unique structure of this compound makes it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20N2S

Molecular Weight

320.5 g/mol

IUPAC Name

2,4-diphenyl-5-piperidin-4-yl-1,3-thiazole

InChI

InChI=1S/C20H20N2S/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1-10,16,21H,11-14H2

InChI Key

QPZXNDVJVMLMSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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